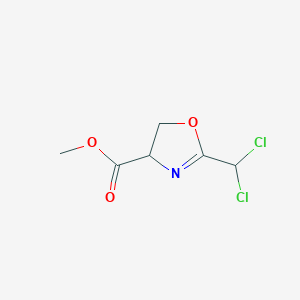
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Descripción general
Descripción
“Dichloromethyl methyl ether” is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . Its chemical formula is Cl₂CHOCH₃ .
Synthesis Analysis
“Dichloromethyl methyl ether” can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . It can also be synthesized by chlorination of chlorodimethyl ether .Molecular Structure Analysis
The molecular structure of “Dichloromethyl methyl ether” consists of a dichloromethyl group and a methyl group . The molecular weight is 114.96 g/mol .Chemical Reactions Analysis
“Dichloromethyl methyl ether” is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides .Physical And Chemical Properties Analysis
“Dichloromethyl methyl ether” has a boiling point of 85 - 87 °C, a density of 1.29 g/cm3 (20 °C), and a vapor pressure of 84 hPa (20 °C) .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate and its derivatives are primarily used in organic synthesis. They play a critical role in the synthesis of various biologically active compounds and intermediates. For example:
- A study demonstrated the synthesis of previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate through reactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones (Shablykin et al., 2016).
- Synthesis and transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, were reported, leading to functional derivatives for further transformations (Prokopenko et al., 2010).
Photochemistry and Spectroscopy
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives are also studied for their photochemical and spectroscopic properties:
- Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound) were studied using FTIR spectroscopy and theoretical calculations to predict and observe low energy conformers (Lopes et al., 2011).
Synthetic Elaboration and Reactions
These compounds are versatile in organic synthesis, used for synthetic elaboration and various chemical reactions:
- 2-(Halomethyl)-4,5-diphenyloxazoles, similar in structure, are reactive scaffolds for synthetic elaboration, useful in substitution reactions to prepare various oxazole derivatives (Patil & Luzzio, 2016).
- The addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones was studied, showing different stereochemical outcomes depending on the lithiated oxazole used (Capriati et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFPMBSMDORNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

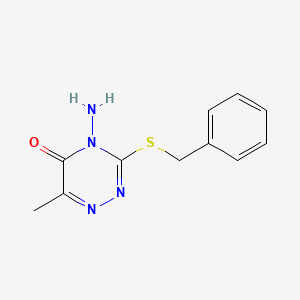
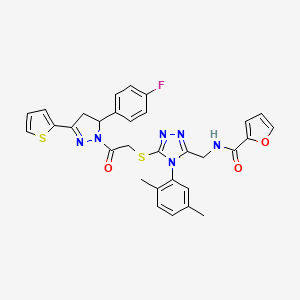

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

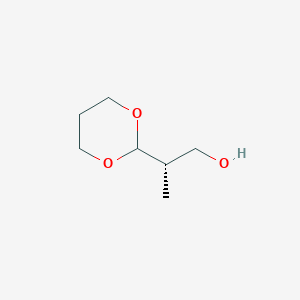
![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
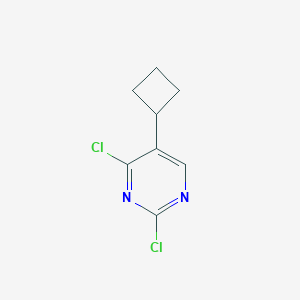

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)